molecular formula C3H7BrMg B022548 Bromopropylmagnesium CAS No. 927-77-5

Bromopropylmagnesium

Cat. No. B022548
CAS RN: 927-77-5
M. Wt: 147.3 g/mol
InChI Key: UGVPKMAWLOMPRS-UHFFFAOYSA-M
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Description

Organomagnesium compounds, also known as Grignard reagents, play a pivotal role in organic synthesis due to their reactivity and versatility. These compounds are typically synthesized through the reaction of alkyl or aryl halides with magnesium metal. The general reactivity and properties of these compounds provide a foundation for understanding specific organomagnesium reagents, including Bromopropylmagnesium, even though direct studies on this compound are scarce.

Synthesis Analysis

The synthesis of organomagnesium compounds often involves a halogen-magnesium exchange reaction. For instance, isopropylmagnesium chloride has been used to carry out bromine-magnesium exchange reactions under non-cryogenic conditions, leading to various organomagnesium compounds (Bhasin et al., 2005). This methodology highlights the potential approach for synthesizing Bromopropylmagnesium by substituting the appropriate bromoalkane precursor.

Molecular Structure Analysis

The molecular structure of organomagnesium compounds can significantly influence their reactivity and properties. For example, the crystal structure of polymeric [(dineopentylmagnesium)2 · (neopentylmagnesium bromide)2]n showcases how magnesium atoms can coordinate with bromide and alkyl groups, leading to various structural motifs (Markies et al., 1989). This structural insight is crucial for understanding the potential configurations of Bromopropylmagnesium molecules.

Scientific Research Applications

Selective Halide-Magnesium Exchange

One application involves the selective halide-magnesium exchange in aromatic halides bearing sensitive functional groups. This process allows for the formation of Grignard reagents, which are subsequently used to synthesize arylboronic acids in good to excellent yields. This method showcases the ability of bromopropylmagnesium analogs to engage in selective transformations while preserving labile functional groups (Wang et al., 2006).

Synthesis of Pyridylselenium Compounds

Another application includes the one-pot synthesis of pyridylselenium compounds through bromine-magnesium exchange under non-cryogenic conditions. This technique highlights the utility of bromopropylmagnesium analogs in facilitating the synthesis of unsymmetrical organic selenium compounds, which are of interest due to their unique properties and potential applications in organic electronics and catalysis (Bhasin et al., 2005).

Preparation of Functionalized Alkenylmagnesium Bromides

Functionalized alkenylmagnesium bromides can be prepared via a smooth bromine–magnesium exchange, showcasing the reactivity and application of bromopropylmagnesium analogs in creating new organomagnesium species. These species can then react with various electrophiles to produce diverse organic compounds, highlighting the versatility of organomagnesium reagents in synthetic organic chemistry (Thibonnet & Knochel, 2000).

properties

IUPAC Name

magnesium;propane;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7.BrH.Mg/c1-3-2;;/h1,3H2,2H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGVPKMAWLOMPRS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[CH2-].[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7BrMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bromopropylmagnesium

CAS RN

927-77-5
Record name Bromopropylmagnesium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000927775
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bromopropylmagnesium
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